Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a hydroxy group, a keto group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves multi-component reactions. One common method is the Ugi-type multicomponent condensation, which includes the reaction of aldehyde derivatives, amine derivatives, and isocyanides with the compound . This method is efficient and leads to the formation of heterocyclic enamines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and multi-component reactions, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of secondary alcohol derivatives.
Substitution: Formation of amide or ether derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can act as a Michael acceptor, participating in nucleophilic addition reactions. This property makes it a valuable intermediate in the synthesis of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar in structure but differs in the position of the keto group.
4-Hydroxy-2-quinolones: These compounds share the hydroxy and keto functionalities but have different ring structures.
Uniqueness
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to its
Properties
IUPAC Name |
ethyl 4-hydroxy-1-oxo-2H-isoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)11(15)13-9/h3-6,14H,2H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBTXTQSXBWIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282923 | |
Record name | Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14174-93-7 | |
Record name | Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14174-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 28791 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014174937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC28791 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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